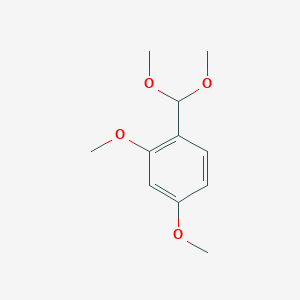
1-(Dimethoxymethyl)-2,4-dimethoxybenzene
Overview
Description
1-(Dimethoxymethyl)-2,4-dimethoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a dimethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxymethyl)-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired dimethoxymethyl derivative. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production and easy scalability. Additionally, the use of heterogeneous catalysts can facilitate the separation of the product from the catalyst, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxymethyl)-2,4-dimethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
1-(Dimethoxymethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism by which 1-(Dimethoxymethyl)-2,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize reaction intermediates. In biological systems, the compound may interact with enzymes or other proteins, affecting their activity and function. The exact molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
1-(Dimethoxymethyl)-2,4-dimethoxybenzene can be compared with other similar compounds such as:
Dimethoxymethane: A simpler compound with similar methoxy groups but lacking the aromatic ring.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of this compound, with similar functional groups but different reactivity.
Methoxybenzene (Anisole): A simpler aromatic compound with a single methoxy group, used as a reference for understanding the effects of multiple methoxy substitutions.
The uniqueness of this compound lies in its combination of multiple methoxy groups and the dimethoxymethyl group, which confer distinct chemical properties and reactivity patterns compared to its simpler analogs.
Properties
IUPAC Name |
1-(dimethoxymethyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-12-8-5-6-9(10(7-8)13-2)11(14-3)15-4/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYYCFULLUOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558459 | |
| Record name | 1-(Dimethoxymethyl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91352-76-0 | |
| Record name | 1-(Dimethoxymethyl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethoxymethyl)-2,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



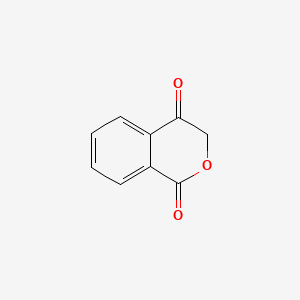
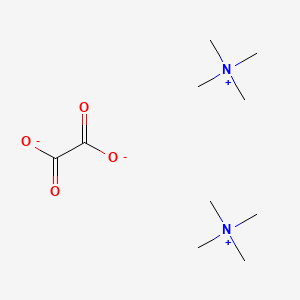

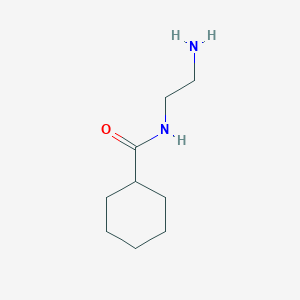
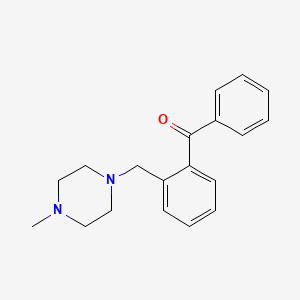
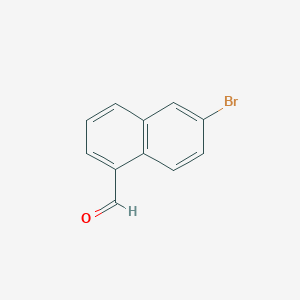
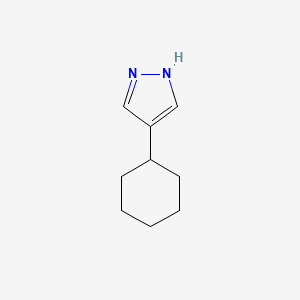
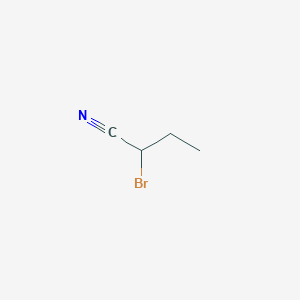

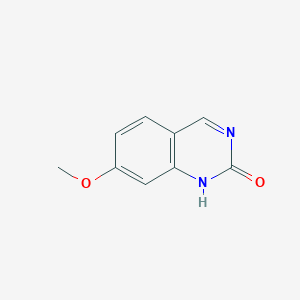
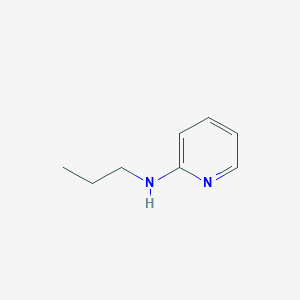

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)
